(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate
Description
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3S/c17-12-5-3-11(4-6-12)8-16(19)20-10-13-9-14(21-18-13)15-2-1-7-22-15/h1-7,9H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZHZKXWDQTZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)COC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate typically involves the formation of the thiophene and isoxazole rings followed by their coupling with the fluorophenyl acetate moiety. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . Isoxazole derivatives can be synthesized via [2+3] cycloaddition reactions of nitrile oxides with olefins .
Industrial Production Methods
Industrial production of such compounds often involves optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the isoxazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using reagents like bromine or chlorination agents.
Major Products Formed
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets. The thiophene and isoxazole rings can interact with various enzymes and receptors, modulating their activity. The fluorophenyl acetate moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Suprofen, Articaine.
Isoxazole Derivatives: Several marketed drugs with isoxazole nucleus.
Uniqueness
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate is unique due to its combination of a thiophene ring, an isoxazole ring, and a fluorophenyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate is a member of the isoxazole family, known for its diverse biological activities. This article explores its biological properties, particularly focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of both isoxazole and thiophene moieties contributes to its unique chemical behavior and biological interactions.
Biological Activity Overview
Research indicates that compounds containing isoxazole and thiophene structures exhibit a variety of biological activities, including:
- Antimicrobial Activity : Isoxazole derivatives have shown significant antibacterial properties against various pathogens. For instance, related compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Several studies have highlighted the potential anticancer effects of isoxazole derivatives. For example, compounds with similar structures have been reported to induce apoptosis in cancer cell lines, exhibiting IC50 values ranging from 0.20 to 48.0 µM .
- Anti-inflammatory Effects : Isoxazole derivatives have also been investigated for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many isoxazole derivatives act as inhibitors of key enzymes involved in disease processes. For example, they may inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
- Apoptosis Induction : Compounds similar to this one have been shown to promote programmed cell death in cancer cells through mitochondrial pathways, leading to cytochrome c release and caspase activation .
- Intercalation with DNA : Some studies suggest that these compounds can intercalate within DNA strands, potentially disrupting replication and transcription processes .
Case Studies
Several case studies provide insight into the biological efficacy of related compounds:
- Antibacterial Activity : A study on a series of thiophene-containing isoxazoles revealed that certain derivatives exhibited potent antibacterial activity against drug-resistant strains of bacteria, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .
- Anticancer Evaluation : In vitro experiments demonstrated that a derivative with a similar structure significantly inhibited the growth of human cancer cell lines (MCF7 and HCT116), with reported IC50 values around 5 µM .
- Inflammation Studies : Research on related compounds indicated a reduction in inflammatory markers in animal models, suggesting potential applications in treating inflammatory diseases .
Data Summary
| Property | Value/Observation |
|---|---|
| Molecular Formula | |
| Antibacterial MIC | As low as 0.5 µg/mL |
| Anticancer IC50 | Ranges from 0.20 to 48.0 µM |
| Apoptosis Induction | Cytochrome c release observed |
| Enzyme Inhibition | DNA gyrase and topoisomerase IV inhibitors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
